Hexadecanedioic acid
Overview
Description
. It is a long-chain fatty acid with two carboxyl groups at each end of a sixteen-carbon aliphatic chain. This compound is found in the roots of the Mediterranean perennial plant Thapsia .
Mechanism of Action
C16H30O4C_{16}H_{30}O_{4}C16H30O4
. It plays a significant role in various biological processes and has been associated with blood pressure regulation .Target of Action
Hexadecanedioic acid primarily targets the mitochondria and microsomal fractions in the liver . It competes with palmitic acid for the same enzyme, indicating a shared pathway for their activation .
Mode of Action
This compound is activated by ATP-Mg2+ and CoA and transported into the inner mitochondrial compartment as the mono-L-carnitine ester (hexadecanedioylcarnitine) . It interacts with its targets, leading to changes in the metabolic processes within the cell .
Biochemical Pathways
This compound is generated during the fatty acid omega-oxidation pathway (ω-oxidation) . It affects lipid, carbohydrate, and amino acid metabolism . In the heart, it increases fatty acids, suggesting impairment of fatty acid beta-oxidation . In the kidney, it increases long-chain fatty acids and ketone body beta-hydroxybutyric acid, suggesting increased beta-oxidative use .
Pharmacokinetics
Its molecular weight is 2864070 , which may influence its absorption, distribution, metabolism, and excretion in the body.
Result of Action
This compound impacts a number of metabolic readouts, including changes related to lipid and glucose metabolism and redox homeostasis . It increases blood pressure and impairs vascular function . In the liver, it increases cysteine-glutathione disulfide levels, suggesting an enhanced oxidizing environment .
Action Environment
It’s known that the presence of 20 mm potassium chloride in the sucrose incubation medium suppresses the stimulation of respiration by this compound by 60% in the case of pre-incubation with 3 mm magnesium chloride .
Biochemical Analysis
Biochemical Properties
Hexadecanedioic acid plays a significant role in biochemical reactions, particularly in the fatty acid omega-oxidation pathway (ω-oxidation). It is known to interact with several enzymes and proteins, including cytochrome P450 enzymes, which are involved in its oxidation . The compound stimulates mitochondrial respiration and decreases the production of reactive oxygen species (ROS) in isolated rat liver mitochondria . Additionally, this compound is activated by ATP-Mg²⁺ and CoA, and it is transported into the inner mitochondrial compartment as the mono-L-carnitine ester .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to increase blood pressure and impair vascular function in Wistar Kyoto rats . The compound also affects lipid and glucose metabolism, bile acid metabolism, redox homeostasis, and the uric acid cycle . In adipose tissue, this compound causes a decrease in beta-oxidation and a shift towards the use of peroxisomal omega-oxidation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It interacts with cytochrome P450 enzymes, leading to its oxidation and subsequent metabolic processes . The compound also acts as a competitive inhibitor of n-alkane binding, which may be important for the metabolic regulation of P450 activity . Additionally, this compound is involved in the activation of CoA and its transport into the inner mitochondrial compartment as hexadecanedioylcarnitine .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation have been studied, revealing that it increases hexadecanedioate levels in various tissues except the brain . Long-term effects on cellular function include changes in lipid and glucose metabolism, redox homeostasis, and blood pressure regulation . These temporal effects highlight the compound’s dynamic nature in biological systems.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In Wistar Kyoto rats, oral administration of this compound increased both circulating hexadecanedioate levels and blood pressure . Higher dosages were associated with increased adiposity index and altered cellular energy homeostasis, such as impairment of the beta-oxidation pathway . These findings suggest that dosage plays a crucial role in the compound’s physiological impact.
Metabolic Pathways
This compound is involved in several metabolic pathways, including the fatty acid omega-oxidation pathway (ω-oxidation) and beta-oxidation. It interacts with enzymes such as cytochrome P450 and CoA synthetase . The compound’s exogenous administration impacts metabolic readouts related to lipid and glucose metabolism, bile acid metabolism, and redox homeostasis . These pathways are essential for understanding the compound’s role in metabolic regulation.
Subcellular Localization
This compound’s subcellular localization is primarily in the mitochondrial and microsomal fractions of human liver. The compound is activated by ATP-Mg²⁺ and CoA and transported into the inner mitochondrial compartment as hexadecanedioylcarnitine . This localization is crucial for its role in metabolic processes and its interaction with various enzymes and proteins.
Preparation Methods
Synthetic Routes and Reaction Conditions: Hexadecanedioic acid can be synthesized through the oxidation of hexadecanoic acid methyl ester . The oxidation process typically involves the use of strong oxidizing agents such as potassium permanganate or chromium trioxide under acidic conditions .
Industrial Production Methods: In industrial settings, this compound is often produced through the fermentation of long-chain alkanes using specific strains of yeast or bacteria, such as Candida tropicalis . This biotechnological approach is favored for its efficiency and environmental friendliness.
Chemical Reactions Analysis
Types of Reactions: Hexadecanedioic acid undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to produce shorter-chain dicarboxylic acids.
Reduction: The carboxyl groups can be reduced to primary alcohols using reducing agents like lithium aluminum hydride.
Esterification: Reaction with alcohols in the presence of acid catalysts to form esters.
Amidation: Reaction with amines to form amides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride.
Esterification: Alcohols, sulfuric acid or hydrochloric acid as catalysts.
Amidation: Amines, dicyclohexylcarbodiimide (DCC) as a coupling agent.
Major Products Formed:
Oxidation: Shorter-chain dicarboxylic acids.
Reduction: Hexadecanediol.
Esterification: this compound esters.
Amidation: this compound amides.
Scientific Research Applications
Hexadecanedioic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of polymers and other complex molecules.
Biology: Studied for its role as a human metabolite and its involvement in lipid metabolism.
Medicine: Investigated for its potential therapeutic effects, including its role in blood pressure regulation.
Industry: Utilized in the production of biodegradable polymers, lubricants, and plasticizers.
Comparison with Similar Compounds
Hexadecanedioic acid can be compared with other long-chain dicarboxylic acids, such as:
- Dodecanedioic acid (C₁₂H₂₂O₄)
- Tetradecanedioic acid (C₁₄H₂₆O₄)
- Octadecanedioic acid (C₁₈H₃₄O₄)
Uniqueness: this compound is unique due to its specific chain length and the presence of two carboxyl groups, which confer distinct chemical properties and biological activities .
Properties
IUPAC Name |
hexadecanedioic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30O4/c17-15(18)13-11-9-7-5-3-1-2-4-6-8-10-12-14-16(19)20/h1-14H2,(H,17,18)(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQHJDPROMQRDLA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCCCC(=O)O)CCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2060129 | |
Record name | Hexadecanedioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2060129 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.41 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Hexadecanedioic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000672 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
505-54-4 | |
Record name | Hexadecanedioic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=505-54-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Hexadecanedioic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000505544 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | HEXADECANEDIOIC ACID | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15164 | |
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Record name | Hexadecanedioic acid | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
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Record name | Hexadecanedioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2060129 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Hexadecanedioic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.285 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | HEXADECANEDIOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SVZ90045Y2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | Hexadecanedioic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000672 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
120 - 123 °C | |
Record name | Hexadecanedioic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000672 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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